molecular formula C10H10O2S B14474288 1-Phenylprop-2-yn-1-yl methanesulfinate CAS No. 70000-50-9

1-Phenylprop-2-yn-1-yl methanesulfinate

Cat. No.: B14474288
CAS No.: 70000-50-9
M. Wt: 194.25 g/mol
InChI Key: WJGQJMQGSDSFGP-JLOHTSLTSA-N
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Description

1-Phenylprop-2-yn-1-yl methanesulfinate is an organosulfur compound characterized by a methanesulfinate group (-SO₂Me) attached to a phenylpropynyl moiety. This structure combines a sulfinate ester with a conjugated alkyne and aromatic system, which may confer unique reactivity in substitution or coupling reactions.

Properties

CAS No.

70000-50-9

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

1-phenylprop-2-ynyl (R)-methanesulfinate

InChI

InChI=1S/C10H10O2S/c1-3-10(12-13(2)11)9-7-5-4-6-8-9/h1,4-8,10H,2H3/t10?,13-/m1/s1

InChI Key

WJGQJMQGSDSFGP-JLOHTSLTSA-N

Isomeric SMILES

C[S@](=O)OC(C#C)C1=CC=CC=C1

Canonical SMILES

CS(=O)OC(C#C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylprop-2-yn-1-yl methanesulfinate typically involves the reaction of 1-phenylprop-2-yn-1-ol with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methanesulfinyl chloride. The general reaction scheme is as follows:

C6H5CCCH2OH+CH3SOClC6H5CCCH2OSOCH3+HCl\text{C}_6\text{H}_5\text{C}\equiv\text{CCH}_2\text{OH} + \text{CH}_3\text{SOCl} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{CCH}_2\text{OSOCH}_3 + \text{HCl} C6​H5​C≡CCH2​OH+CH3​SOCl→C6​H5​C≡CCH2​OSOCH3​+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Phenylprop-2-yn-1-yl methanesulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The methanesulfinate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenylprop-2-yn-1-yl methanesulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfinates.

    Industry: Used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Phenylprop-2-yn-1-yl methanesulfinate involves its reactivity with various nucleophiles and electrophiles. The methanesulfinate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Reactivity Profiles

The table below summarizes key differences between 1-phenylprop-2-yn-1-yl methanesulfinate and related sulfinates based on substituent effects, reaction outcomes, and steric constraints:

Compound Name Molecular Formula Substituent Reactivity in Model Reactions Key Findings Reference
This compound C₁₀H₉SO₂ Phenylpropynyl Not explicitly tested Hypothesized to exhibit enhanced conjugation effects due to alkyne-aryl system. Steric hindrance likely moderate compared to bulkier analogues.
Sodium methanesulfinate CH₃SO₂Na Methyl Successful in cine-sulfonation Reacts efficiently with vinyl thianthrenium salts to form cine-sulfonated products without byproducts .
Sodium tert-butylsulfinate C₄H₉SO₂Na tert-Butyl Unsuccessful in coupling Steric hindrance prevents reaction under standard conditions .
Sodium 1-(trifluoromethyl)cyclopropanesulfinate C₄H₅F₃SO₂Na Trifluoromethylcyclopropyl Unsuccessful in coupling Steric and electronic effects (e.g., CF₃ group) likely impede reactivity .
Zinc chloromethanesulfinate ClCH₂SO₂Zn Chloromethyl Unsuccessful in coupling Reactivity issues under Egbewande & Cost’s methodology, possibly due to electronic deactivation .

Mechanistic Insights

  • Steric Effects : Bulky substituents (e.g., tert-butyl, trifluoromethylcyclopropyl) hinder nucleophilic attack or coupling, as seen in failed reactions with sodium tert-butylsulfinate . The phenylpropynyl group in this compound may offer a balance between conjugation and steric demand, though direct evidence is lacking.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) reduce nucleophilicity, while methyl groups (as in sodium methanesulfinate) enable efficient sulfonation . The phenylpropynyl group’s electron-withdrawing nature (via alkyne conjugation) could modulate reactivity differently.
  • Reaction Pathways: Methanesulfinate derivatives participate in 1,3-substitution reactions (SN2′ mechanism) with organocopper nucleophiles to form allenylsilanes . The alkyne in this compound may favor alternative pathways, such as alkyne-specific coupling or cyclization.

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